An In-depth Technical Guide to Azido-PEG10-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG10-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG10-acid is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in targeting specific biological pathways. With a polyethylene glycol (PEG) spacer of ten ethylene glycol units, Azido-PEG10-acid offers a balance of hydrophilicity and defined length, enabling the precise linkage of molecules while maintaining their biological activity. Its terminal azide and carboxylic acid groups allow for orthogonal conjugation strategies, primarily through "click chemistry" and amide bond formation, respectively. This document serves as a technical resource for researchers leveraging Azido-PEG10-acid in the development of novel therapeutics, diagnostics, and research tools.
Introduction
Azido-PEG10-acid is a polyethylene glycol derivative featuring a terminal azide group (-N₃) and a terminal carboxylic acid group (-COOH).[][2] The PEG backbone, consisting of ten repeating ethylene glycol units, imparts water solubility and biocompatibility to the conjugates, which can reduce non-specific binding and immunogenicity.[3] The bifunctional nature of this linker allows for a two-step, controlled conjugation process. The azide group is a key component for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form stable triazole linkages with alkyne-containing molecules.[][4] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. These characteristics make Azido-PEG10-acid an ideal linker for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Azido-PEG10-acid is crucial for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₄₅N₃O₁₂ | |
| Molecular Weight | 555.6 g/mol | |
| CAS Number | 1644163-57-4 | |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | |
| Purity | Typically ≥95% | |
| Solubility | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | |
| Handling Precautions | Avoid frequent freeze-thaw cycles. Handle in a well-ventilated area. |
Experimental Protocols
The dual functionality of Azido-PEG10-acid allows for a variety of conjugation strategies. Below are detailed protocols for the primary reactions involving its azide and carboxylic acid groups.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of Azido-PEG10-acid to a primary amine-containing molecule, such as the lysine side chain of a peptide. This is a common first step in a sequential conjugation strategy.
Workflow for Amide Bond Formation
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Materials:
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Azido-PEG10-acid
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Amine-containing molecule (e.g., c(RGDfK) peptide)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.2-8.0
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
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Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Azido-PEG10-acid (1.2 equivalents) in anhydrous DMF.
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Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
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-
Conjugation to Amine:
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Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.2-8.0).
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Slowly add the activated Azido-PEG10-NHS ester solution to the amine solution.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
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Quench the reaction by adding the quenching solution to react with any unreacted NHS ester.
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Purify the resulting conjugate using RP-HPLC to remove unreacted starting materials and byproducts. The elution is typically performed with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the azide group of the Azido-PEG10-conjugate and an alkyne-containing molecule.
Workflow for CuAAC Reaction
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
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Azido-PEG10-conjugate
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Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Solvent (e.g., DMF/water mixture)
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Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography - SEC)
Procedure:
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Reactant Preparation:
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Dissolve the Azido-PEG10-conjugate (1 equivalent) and the alkyne-containing molecule (1.2 equivalents) in a suitable solvent mixture such as DMF and water.
-
-
Catalyst Preparation:
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Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
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-
Click Reaction:
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Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
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Stir the reaction at room temperature for 1-12 hours. The progress can be monitored by LC-MS.
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-
Purification:
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Purify the final triazole-linked bioconjugate using an appropriate chromatographic technique such as RP-HPLC or SEC to remove the copper catalyst and unreacted components.
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Application Example: Synthesis of a c(RGDfK) Peptide Conjugate for Targeting Integrin Signaling
A prominent application of Azido-PEG10-acid is in the synthesis of targeted drug delivery systems. The cyclic peptide c(RGDfK) is a well-known ligand for αvβ3 and αvβ5 integrins, which are overexpressed on the surface of many cancer cells and are involved in tumor angiogenesis and metastasis. By conjugating a therapeutic or imaging agent to c(RGDfK) via an Azido-PEG10-acid linker, one can achieve targeted delivery to tumor sites.
Synthesis of Azido-PEG10-c(RGDfK)
The synthesis of this conjugate would follow the amide bond formation protocol described in section 3.1, where the amine-containing molecule is the lysine side-chain of the c(RGDfK) peptide. This peptide is typically synthesized using solid-phase peptide synthesis (SPPS).
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to their ligands, such as the RGD motif in extracellular matrix proteins, integrins cluster and activate downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate pathways such as the Ras-MAPK and PI3K-Akt pathways.
Integrin Signaling Pathway
Caption: Simplified integrin signaling pathway targeted by RGD-based conjugates.
By using an RGD-PEG conjugate, researchers can deliver cytotoxic drugs specifically to cancer cells overexpressing the target integrins, thereby inhibiting these pro-survival and pro-metastatic signaling pathways.
Conclusion
Azido-PEG10-acid is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, water solubility, and dual-functional nature enable the precise construction of complex bioconjugates. The detailed protocols and application examples provided in this guide are intended to facilitate its use in developing next-generation targeted therapies, advanced diagnostic agents, and sophisticated tools for basic research. As the field of bioconjugation continues to evolve, the utility of well-designed linkers like Azido-PEG10-acid will undoubtedly continue to expand.
References
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
